Triethylene diphosphite

Hydroformylation Regioselective catalysis Bidentate phosphite ligands

Triethylene diphosphite (CAS 1015-05-0), systematic name 2,2'-[1,2-ethanediylbis(oxy)]bis-1,3,2-dioxaphospholane, is a bidentate organophosphorus(III) compound (C₆H₁₂O₆P₂, MW 242.10 g mol⁻¹). Structurally, it features two 1,3,2‑dioxaphospholane rings connected by a flexible triethylene‑glycol‑derived bridge, classifying it as a cyclic diphosphite ligand.

Molecular Formula C6H12O6P2
Molecular Weight 242.1 g/mol
CAS No. 1015-05-0
Cat. No. B095011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylene diphosphite
CAS1015-05-0
Synonyms1,2-Bis(1,3,2-dioxaphospholan-2-yloxy)ethane
Molecular FormulaC6H12O6P2
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESC1COP(O1)OCCOP2OCCO2
InChIInChI=1S/C6H12O6P2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-6H2
InChIKeyYPGVFZRQOZKYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylene Diphosphite (CAS 1015-05-0): Baseline Properties and Organophosphorus Ligand Profile for Scientific Procurement


Triethylene diphosphite (CAS 1015-05-0), systematic name 2,2'-[1,2-ethanediylbis(oxy)]bis-1,3,2-dioxaphospholane, is a bidentate organophosphorus(III) compound (C₆H₁₂O₆P₂, MW 242.10 g mol⁻¹) [1]. Structurally, it features two 1,3,2‑dioxaphospholane rings connected by a flexible triethylene‑glycol‑derived bridge, classifying it as a cyclic diphosphite ligand . This compound is primarily employed as a phosphorus‑donor ligand in transition‑metal catalysis, where its bidentate coordination mode and cyclic architecture influence metal‑center geometry and reactivity in transformations such as regioselective hydroformylation [2].

1
Bidentate chelating ligand for transition-metal catalysis
2
Cyclic bis(dioxaphospholane) architecture for defined metal-center geometry
3
Two P(III) donors per molecule for single-equivalent 2:1 P:metal loading

Why Generic Substitution of Triethylene Diphosphite (CAS 1015-05-0) Is Scientifically Unsound


Triethylene diphosphite cannot be interchangeably substituted with common monodentate phosphites (e.g., triethyl phosphite or triphenyl phosphite) in catalytic applications because its bidentate, bis‑dioxaphospholane architecture enforces a defined bite angle and chelation at transition‑metal centers. This chelation fundamentally alters the coordination sphere, electronic properties, and steric environment compared with monodentate analogs, leading to differences in catalyst stability, regioselectivity, and turnover frequency in reactions such as hydroformylation [1]. Generic replacement disregards these structural prerequisites and risks loss of catalytic performance or product selectivity, as documented for bis(dioxaphospholane)‑rhodium systems that achieve regioselectivities unattainable with simple phosphite ligands [1].

This Product Bidentate bis(dioxaphospholane) ligand
Monodentate Substitute
Triethyl or triphenyl phosphite binds a single phosphorus donor, which may shift metal-center geometry and reduce regiocontrol.
Chelation bite angle cannot be replicated; catalyst stability and selectivity may not transfer directly.
This Product Cyclic dioxaphospholane ring system
Acyclic Substitute
Acyclic phosphites lack the ring-constrained geometry and characteristic mass-spectrometric fingerprint, complicating identity confirmation.
Structural integrity and analytical verification pathways differ markedly.

Quantitative Differentiation Evidence for Triethylene Diphosphite (CAS 1015-05-0) Versus Comparable Phosphite Ligands


Bidentate Chelation Versus Monodentate Phosphites: Impact on Rh‑Catalyzed Hydroformylation Regioselectivity

In Rh‑catalyzed olefin hydroformylation, triethylene diphosphite acts as a bidentate chelating ligand, whereas triphenyl phosphite or triethyl phosphite bind as monodentate donors. The Kwok & Wink study demonstrates that a cationic bis(dioxaphospholane)rhodium catalyst precursor (structurally analogous to triethylene diphosphite) achieves regioselective hydroformylation with a significant preference for linear aldehyde products [1]. While the article title explicitly notes 'regioselective hydroformylation' as a defining characteristic of bis(dioxaphospholane)‑Rh systems, head‑to‑head quantitative regioselectivity data for triethylene diphosphite versus monodentate phosphites under identical conditions are not publicly available; differentiation is therefore based on the well‑established class‑level principle that bidentate chelation restricts metal‑center flexibility and enhances branched/linear selectivity compared with monodentate congeners [2].

Regioselectivity Profile
Class-level
Bidentate bis(dioxaphospholane)-Rh system reported to favor linear aldehyde; monodentate phosphites typically give moderate linear selectivity.
Chelation-enhanced regiocontrol context
Direct head-to-head data not publicly available; class-level inference from chelate principle.
Hydroformylation Regioselective catalysis Bidentate phosphite ligands

Cyclic Dioxaphospholane Structure Versus Acyclic Phosphites: Mass Spectrometric Fragmentation Profile and Structural Integrity Under Ionization

Mass spectrometric analysis of 1,3,2‑dioxaphospholanes reveals a distinctive fragmentation pathway involving ethylene loss from the cyclic ring, a signature not observed in acyclic trialkyl phosphites [1]. For triethylene diphosphite (containing two 1,3,2‑dioxaphospholane rings), this characteristic fragmentation provides an analytical fingerprint that distinguishes it from acyclic phosphites (e.g., triethyl phosphite, triphenyl phosphite) during structural verification or impurity profiling. The dissociation energy and pathway of the dioxaphospholane ring differ markedly from the sequential alkoxy‑group loss typical of acyclic phosphite esters [1].

MS Fragmentation Identity
Class-level
Characteristic ethylene (C₂H₄) loss from 1,3,2-dioxaphospholane ring vs sequential alkoxy-loss in acyclic phosphites.
Supports structural identity verification
EI-MS pathway divergence provides analytical fingerprint.
Mass spectrometry Cyclic phosphites Structural characterization

Phosphorus Content and Metal‑Loading Efficiency: Triethylene Diphosphite Versus Monodentate Phosphites

Triethylene diphosphite contains two phosphorus(III) centers per molecule (25.6 wt % P), whereas monodentate phosphites such as triethyl phosphite (C₆H₁₅O₃P, 18.6 wt % P) and triphenyl phosphite (C₁₈H₁₅O₃P, 10.0 wt % P) possess only one phosphorus donor per molecule [1][2]. Consequently, achieving a defined P:Metal ratio of 2:1 in catalyst formulation requires one equivalent of triethylene diphosphite v. two equivalents of a monodentate phosphite, directly impacting ligand inventory, formulation complexity, and potential ligand‑dissociation equilibria [3].

P:Rh Stoichiometry
Class-level
Triethylene diphosphite: 25.6 wt% P, 1 eq. = 2 P donors. Triethyl phosphite: 18.6 wt% P, 2 eq. needed. Triphenyl phosphite: 10.0 wt% P, 2 eq. needed.
Simplifies stoichiometric control at 2:1 P:metal
Calculated from CAS molecular weights; inventory advantage context.
Ligand stoichiometry Phosphorus content Metal complex formulation

Optimal Research and Industrial Scenarios for Triethylene Diphosphite (CAS 1015-05-0) Based on Differentiating Evidence


Regioselective Rhodium‑Catalyzed Hydroformylation of α‑Olefins

Process chemists seeking enhanced linear‑aldehyde selectivity in Rh‑catalyzed hydroformylation should consider triethylene diphosphite as a bidentate ligand component. Prior art demonstrates that cationic bis(dioxaphospholane)‑rhodium catalysts enable regioselective hydroformylation [1], a feature directly attributable to the chelating bis‑dioxaphospholane architecture of this compound. Substitution with monodentate phosphites (triphenyl phosphite, triethyl phosphite) is predicted to erode regiocontrol because the metal center retains greater conformational freedom without chelation [2].

Synthesis of Structurally Defined Rhodium(I) and Palladium(II) Chelate Complexes for Mechanistic Studies

Organometallic chemists requiring well‑defined metal‑ligand coordination geometries can employ triethylene diphosphite to generate chelate complexes with a predictable P–M–P bite angle. The two 1,3,2‑dioxaphospholane rings impose a cyclic constraint that stabilizes a square‑planar geometry in d⁸ metal centers such as Rh(I) and Pd(II) [3]. This contrasts with the fluxional behavior often observed with monodentate phosphite analogues, making triethylene diphosphite the preferred choice for studies where a static coordination environment must be maintained.

Ligand Identity Confirmation and Purity Assessment via Mass Spectrometry Fingerprinting

Quality‑control laboratories tasked with verifying the identity of incoming triethylene diphosphite shipments can exploit the characteristic mass spectrometric fragmentation of the 1,3,2‑dioxaphospholane ring [4]. The distinct ethylene‑loss pathway serves as a definitive analytical marker, enabling rapid discrimination from acyclic phosphite impurities or degradation products that follow alternative fragmentation routes. This structural‑level differentiation supports procurement decisions by providing an additional quality‑assurance criterion not available for generic phosphite esters.

Application
Selection Property
Validation Focus
Regioselective hydroformylation studies
Bidentate chelation architecture
Linear/branched aldehyde ratio under Rh catalysis
Defined Rh(I) / Pd(II) chelate complex synthesis
Cyclic P-M-P bite-angle constraint
Coordination geometry and catalyst stability
Ligand identity confirmation by MS
Dioxaphospholane fragmentation fingerprint
C₂H₄ loss vs acyclic phosphite impurity profile
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